[Cyclopentylidene(iodo)methyl]cyclohexane
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Overview
Description
[Cyclopentylidene(iodo)methyl]cyclohexane is an organic compound with the molecular formula C12H19I It is characterized by the presence of a cyclopentylidene group attached to a cyclohexane ring via a methylene bridge, with an iodine atom bonded to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopentylidene(iodo)methyl]cyclohexane typically involves the reaction of cyclopentylidene with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
[Cyclopentylidene(iodo)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding cyclopentylidene(methyl)cyclohexane.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Cyclopentylidene(methyl)cyclohexanol or cyclopentylidene(methyl)cyclohexanone.
Reduction: Cyclopentylidene(methyl)cyclohexane.
Substitution: Cyclopentylidene(hydroxymethyl)cyclohexane, cyclopentylidene(aminomethyl)cyclohexane, or cyclopentylidene(alkylmethyl)cyclohexane.
Scientific Research Applications
[Cyclopentylidene(iodo)methyl]cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [Cyclopentylidene(iodo)methyl]cyclohexane exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The cyclopentylidene and cyclohexane rings provide structural rigidity, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylidene(methyl)cyclohexane
- Cyclopentylidene(bromomethyl)cyclohexane
- Cyclopentylidene(chloromethyl)cyclohexane
Uniqueness
[Cyclopentylidene(iodo)methyl]cyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
145102-30-3 |
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Molecular Formula |
C12H19I |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
[cyclopentylidene(iodo)methyl]cyclohexane |
InChI |
InChI=1S/C12H19I/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
AVEAJFAVRKVADL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=C2CCCC2)I |
Origin of Product |
United States |
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